3,7-Diamino-2-hydroxyheptanoyl-alanyl-proline
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Overview
Description
3,7-Diamino-2-hydroxyheptanoyl-alanyl-proline is a complex organic compound with the molecular formula C15H28N4O5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diamino-2-hydroxyheptanoyl-alanyl-proline typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection and deprotection of functional groups, as well as the use of coupling agents to form peptide bonds. Common reagents used in the synthesis include amino acids, protecting groups like Boc (tert-butyloxycarbonyl), and coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,7-Diamino-2-hydroxyheptanoyl-alanyl-proline can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used under mild conditions.
Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like NaOH (sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the amino groups may produce primary amines.
Scientific Research Applications
3,7-Diamino-2-hydroxyheptanoyl-alanyl-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and peptides.
Biology: The compound is studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal protein aggregation.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 3,7-Diamino-2-hydroxyheptanoyl-alanyl-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Diamino-2-hydroxyheptanoic acid
- Alanyl-proline
- 2-Hydroxyheptanoyl-alanyl-proline
Uniqueness
3,7-Diamino-2-hydroxyheptanoyl-alanyl-proline is unique due to the combination of its functional groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specificity for certain molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[2-[(3,7-diamino-2-hydroxyheptanoyl)amino]propanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O5/c1-9(14(22)19-8-4-6-11(19)15(23)24)18-13(21)12(20)10(17)5-2-3-7-16/h9-12,20H,2-8,16-17H2,1H3,(H,18,21)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYJIYWFNDOCOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(C(CCCCN)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20932394 |
Source
|
Record name | N-(3,7-Diamino-1,2-dihydroxyheptylidene)alanylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20932394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144732-36-5 |
Source
|
Record name | 3,7-Diamino-2-hydroxyheptanoyl-alanyl-proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144732365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3,7-Diamino-1,2-dihydroxyheptylidene)alanylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20932394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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